molecular formula C25H19Br2ClN4O2 B8195918 (R)-eIF4A3-IN-2

(R)-eIF4A3-IN-2

Katalognummer: B8195918
Molekulargewicht: 602.7 g/mol
InChI-Schlüssel: WKKAVTNXNVPCCN-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-eIF4A3-IN-2 is a useful research compound. Its molecular formula is C25H19Br2ClN4O2 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-eIF4A3-IN-2 is a selective and non-competitive inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC) that plays critical roles in RNA metabolism, including splicing, translation, and mRNA surveillance. The biological activity of this compound has been investigated in various studies, revealing its potential implications in cancer biology and viral replication.

Inhibition of eIF4A3 Functionality:
this compound acts by inhibiting the ATPase and helicase activities of eIF4A3. This inhibition affects RNA splicing and translation processes, leading to altered cellular functions. Studies have shown that eIF4A3 is involved in regulating the expression of key proteins associated with cell proliferation and survival, particularly in cancer cells .

Biological Effects

Impact on Cancer Cell Proliferation:
Research indicates that targeting eIF4A3 with this compound can significantly reduce tumor growth and alter the transcriptional landscape in cancer cell lines. For instance, silencing eIF4A3 in pancreatic ductal adenocarcinoma (PDAC) cells decreased their proliferation, migration, and colony formation abilities. In vivo studies demonstrated that eIF4A3 targeting led to reduced tumor growth rates in mouse models .

Viral Replication Modulation:
this compound also shows promise in modulating viral replication. eIF4A3 has been implicated in enhancing the replication of RNA viruses by promoting viral mRNA splicing. Inhibition of eIF4A3 could potentially disrupt this process, thereby reducing viral load .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Cancer BiologyThis compound significantly inhibited tumor growth in PDAC models by altering RNA splicing dynamics .
Study 2 Viral ReplicationInhibition of eIF4A3 reduced the replication efficiency of influenza A virus by affecting mRNA processing .
Study 3 Mechanistic InsightsDemonstrated that eIF4A3 regulates pathways involved in cell cycle control and apoptosis, suggesting its role as a therapeutic target in high-RiBi tumors .

Implications for Therapeutic Development

The selective inhibition of eIF4A3 by this compound presents a potential therapeutic strategy for treating cancers characterized by high levels of eIF4A3 expression. Additionally, its role in modulating viral replication highlights its potential application in antiviral therapies.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Numerous studies have investigated the potential of (R)-eIF4A3-IN-2 in treating various cancers:

  • Glioblastoma : Inhibition of eIF4A3 using this compound has been shown to reduce cell proliferation and invasion in glioblastoma models. The compound effectively decreased Notch1 signaling, which is critical for tumor growth .
  • Hepatocellular Carcinoma : Research indicates that silencing eIF4A3 leads to reduced aggressiveness of tumors and altered splicing of key oncogenes such as FGFR4. This compound may mimic these effects, providing a novel therapeutic approach for hepatocellular carcinoma .
  • Gastric Cancer : The compound has been shown to inhibit the proliferation and migration of gastric cancer cells by disrupting the interaction between eIF4A3 and circular RNAs that promote tumor growth .

Combination Therapies

This compound is also being explored in combination with other therapies to enhance efficacy:

  • Chemotherapy Synergy : Studies suggest that combining this compound with traditional chemotherapeutics may improve outcomes by reducing drug resistance associated with high eIF4A3 expression .

Case Studies

Study Cancer Type Findings
Fukumura et al. (2021)GlioblastomaDemonstrated that eIF4A3 inhibition reduces proliferation and invasion via Notch1 regulation.
Huang et al. (2020)Hepatocellular CarcinomaShowed that eIF4A3 silencing alters splicing of FGFR4, leading to decreased tumor aggressiveness.
Zhang et al. (2021)Gastric CancerFound that circ_0074027 promotes tumor growth through eIF4A3; inhibition leads to reduced cell viability.

Eigenschaften

IUPAC Name

(4-bromophenyl)-[(2R)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKAVTNXNVPCCN-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.